A Technical Guide to the Physicochemical Properties of 2,6-Dichloropyrimidine-4-carbonitrile

A Technical Guide to the Physicochemical Properties of 2,6-Dichloropyrimidine-4-carbonitrile

Introduction

2,6-Dichloropyrimidine-4-carbonitrile (CAS No: 26293-93-6) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile biological activity and synthetic accessibility.[1] This compound, featuring two reactive chlorine atoms and a nitrile group, serves as a versatile intermediate for creating complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[2]

This guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Dichloropyrimidine-4-carbonitrile. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes available data with field-proven experimental protocols. The objective is to equip professionals with the necessary technical information for informed handling, characterization, and application of this important synthetic intermediate.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity and structure is fundamental for all subsequent experimental work.

Chemical Identifiers

The compound is uniquely identified by the following descriptors:

| Identifier | Value | Source |

| CAS Number | 26293-93-6 | [3] |

| Molecular Formula | C₅HCl₂N₃ | [3] |

| IUPAC Name | 2,6-dichloropyrimidine-4-carbonitrile | [3] |

| InChI | InChI=1S/C5HCl2N3/c6-4-1-3(2-8)9-5(7)10-4/h1H | [3] |

| InChIKey | HLAOENZTDMPYNY-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(N=C(N=C1Cl)Cl)C#N | [3] |

| Synonyms | 2,6-Dichloro-4-pyrimidinecarbonitrile, 2,4-Dichloro-6-cyanopyrimidine | [3] |

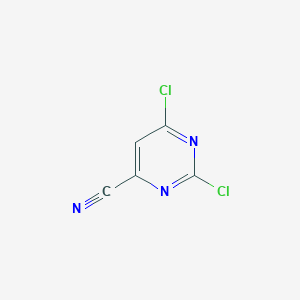

Molecular Structure

The structural arrangement of 2,6-Dichloropyrimidine-4-carbonitrile is visualized below. The pyrimidine ring is functionalized at positions 2 and 6 with chlorine atoms, which are susceptible to nucleophilic substitution, and at position 4 with a carbonitrile (nitrile) group.

Caption: 2D structure of 2,6-Dichloropyrimidine-4-carbonitrile.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 173.98 g/mol | [3] |

| Physical Form | Solid | |

| Melting Point | Data not available | [4] |

| Boiling Point | 289.3 °C at 760 mmHg | [4] |

| Density | 1.607 g/cm³ | [4] |

| Flash Point | 128.8 °C | [4] |

| Vapor Pressure | 0.002 mmHg at 25 °C | [4] |

| Solubility | Data not available | [4] |

| logP (calculated) | 2.2 | [3] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While publicly available spectra are limited, this section outlines the expected spectral characteristics based on the molecular structure and provides protocols for their experimental acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR: The structure contains only one proton attached to the pyrimidine ring (H-5). A single peak, a singlet, is expected. Its chemical shift will be downfield due to the deshielding effects of the electronegative nitrogen atoms and chlorine substituents.

-

¹³C NMR: The molecule has five distinct carbon atoms. Four signals are expected for the pyrimidine ring carbons and one for the nitrile carbon. The carbons bonded to chlorine (C-2, C-6) and nitrogen will be significantly deshielded, appearing at higher chemical shifts.

Table of Predicted NMR Data (in CDCl₃) Predicted using NMRDB.org, a public database leveraging spectral data and algorithms.[5]

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.95 | Singlet (s) | H-5 |

| ¹³C | ~162.5 | Singlet | C-2, C-6 |

| ~145.0 | Singlet | C-4 | |

| ~125.0 | Singlet | C-5 | |

| ~114.0 | Singlet | C≡N |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation.[6][7]

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium to Strong, Sharp | C≡N (Nitrile) stretching vibration |

| ~1550-1400 | Medium to Strong | C=N and C=C stretching vibrations of the pyrimidine ring |

| ~850-750 | Strong | C-Cl stretching vibration |

| ~800 | Strong | C-H out-of-plane bending for the isolated ring hydrogen |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass and fragmentation pattern of the molecule. For 2,6-Dichloropyrimidine-4-carbonitrile, the molecular ion peak (M⁺) would be expected. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic cluster for fragments containing two chlorine atoms, with peaks at M⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1.

| Property | Value | Source |

| Exact Mass | 172.95475 Da | [3] |

| Monoisotopic Mass | 172.95475 Da | [3] |

Experimental Protocols

The following section provides detailed, self-validating methodologies for determining the key physical properties of 2,6-Dichloropyrimidine-4-carbonitrile.

Workflow for Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is a highly accurate thermoanalytical technique for determining the melting point and purity of a crystalline solid.[8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature.[8]

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 1-5 mg of 2,6-Dichloropyrimidine-4-carbonitrile into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation during heating. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Loading: Place the sample and reference pans into their respective positions in the DSC measurement cell.

-

Thermal Program: Set up the temperature program. A typical program involves:

-

An initial isothermal hold at room temperature (e.g., 25°C) for 5 minutes.

-

A heating ramp at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 300°C).

-

Maintain a constant inert gas (e.g., nitrogen) purge at 50 mL/min to prevent oxidative degradation.[9]

-

-

Data Acquisition: Initiate the run and record the differential heat flow as a function of temperature.

-

Data Analysis: The melting process will appear as an endothermic peak on the resulting thermogram. The melting point is determined as the onset temperature of this peak. The area under the peak corresponds to the heat of fusion.[9]

Protocol for Spectroscopic Characterization

4.2.1 NMR Spectrum Acquisition (¹H and ¹³C) Causality: Deuterated solvents are used to avoid large solvent signals in ¹H NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for novel polar organic compounds due to its high dissolving power. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to maximize homogeneity.[10]

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[1]

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A much larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[11]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift axis relative to the internal standard or the residual solvent peak.

4.2.2 IR Spectrum Acquisition (ATR-FTIR) Causality: The ATR technique is chosen for its simplicity and speed, as it requires no sample preparation like KBr pellet pressing. It works by measuring the infrared energy absorbed by a sample in direct contact with an IR-transparent crystal (e.g., diamond or ZnSe).[12]

-

Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid 2,6-Dichloropyrimidine-4-carbonitrile powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[6]

-

Sample Scan: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be in units of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical intermediate.

-

Hazard Identification: 2,6-Dichloropyrimidine-4-carbonitrile is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4] If dust formation is likely, use respiratory protection.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid creating dust.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] For long-term stability and to prevent degradation from atmospheric moisture, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

Conclusion

2,6-Dichloropyrimidine-4-carbonitrile is a valuable chemical intermediate with well-defined structural and spectroscopic properties. While some fundamental physical data like melting point and solubility are not widely reported, this guide provides robust, industry-standard protocols for their determination. The data and methodologies presented herein offer a comprehensive technical foundation for scientists to confidently utilize this compound in research and development, contributing to the advancement of new therapeutic agents.

References

- VNMR. (n.d.). 1D NMR Acquisition Quick Guide. Retrieved from University of Wisconsin-Madison Chemistry Department website.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- UW-Madison Chemistry Department. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- NMR Core Facility. (n.d.). NMR HANDS-ON PROTOCOLS – ACQUISITION.

- Springer Nature. (n.d.). Results for "1D NMR Spectroscopy".

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- ETH Zurich. (2018). 1D Acquisition.

- Chemcd. (n.d.). 2,6-DICHLOROPYRIMIDINE-4-CARBONITRILE Spectrum 26293-93-6.

- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.

- ChemShuttle. (n.d.). 2,6-dichloropyrimidine-4-carbonitrile; CAS No.: 26293-93-6.

- ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.

- BLD Pharm. (n.d.). 26293-93-6|2,6-Dichloropyrimidine-4-carbonitrile.

- ChemicalBook. (n.d.). 2,6-Dichloropyrimidine-4-carbonitrile(26293-93-6) 1H NMR spectrum.

- CureFFI.org. (2016). Differential scanning calorimetry.

- Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

- ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry.

-

National Center for Biotechnology Information. (n.d.). 2,6-Dichloropyrimidine-4-carbonitrile. PubChem Compound Database. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 2,6-Dichloropyrimidine-4-carbonitrile | 26293-93-6.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

- Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)

- University of Puget Sound. (n.d.). 13C-NMR.

- National Institute of Standards and Technology. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook.

- Echemi. (n.d.). 2,6-Dichloropyrimidine-4-carbonitrile SDS, 26293-93-6 Safety Data Sheets.

- Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Benchchem. (n.d.). Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide.

- Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.

- Semantic Scholar. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- SLT. (n.d.). 4,6-Dichloropyrimidine.

- Molecules. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral.

- ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). Mass spectrum of Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Benchchem. (n.d.). Solubility Profile of 4,6-Diethoxypyrimidine in Organic Solvents: A Technical Guide.

- United States Biological. (n.d.). 420814 2,6-Dichloropyrimidine-4-carbonitrile CAS: 26293-93-6.

Sources

- 1. benchchem.com [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 2,6-Dichloropyrimidine-4-carbonitrile | C5HCl2N3 | CID 52987898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Visualizer loader [nmrdb.org]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 7. mt.com [mt.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 11. benchchem.com [benchchem.com]

- 12. jascoinc.com [jascoinc.com]

(Image Source: PubChem CID 52987898)

(Image Source: PubChem CID 52987898)